molecular formula C15H22N2O B4934037 1-(2-methylbenzoyl)-4-propylpiperazine

1-(2-methylbenzoyl)-4-propylpiperazine

Cat. No.: B4934037
M. Wt: 246.35 g/mol
InChI Key: KJAVAGRUYCCKIJ-UHFFFAOYSA-N
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Description

1-(2-Methylbenzoyl)-4-propylpiperazine (CAS 775579-10-7) is an N-substituted piperazine derivative with the molecular formula C 12 H 16 N 2 O and a molecular weight of 204.27 g/mol . Piperazine-based compounds are privileged structures in medicinal chemistry and drug discovery due to the presence of two nitrogen atoms in the ring, which improves water solubility and bioavailability, and provides a versatile platform for further functionalization . Piperazine derivatives are investigated for a wide spectrum of biological activities, including as ligands for central nervous system (CNS) receptors, and for potential antitumor, antibacterial, and antiviral applications . The piperazine scaffold is recognized for its ability to improve the pharmacokinetic profiles of drug candidates . This compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-methylphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAVAGRUYCCKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The 2-methylbenzoyl group distinguishes this compound from other aroylpiperazines. describes six 1-aroyl-4-(4-methoxyphenyl)piperazines, where substituents like fluoro, chloro, and bromo on the benzoyl ring influence hydrogen bonding and crystal packing. For example:

  • 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine forms chains via C–H⋯O bonds and aromatic stacking .
  • 1-(2-Chlorobenzoyl)-4-(4-methoxyphenyl)piperazine exhibits isomorphism with bromo/iodo analogs but shows positional disorder in the aroyl ring .

In contrast, the 2-methyl group in 1-(2-methylbenzoyl)-4-propylpiperazine likely reduces hydrogen-bonding capacity compared to halogens, favoring hydrophobic interactions. The propyl chain at position 4 may increase conformational flexibility compared to rigid 4-methoxyphenyl groups in ’s compounds .

Table 1: Substituent Effects on Piperazine Derivatives

Compound R1 (Aroyl Group) R4 (Piperazine) Key Structural Features
This compound 2-methylbenzoyl Propyl Reduced H-bonding; increased lipophilicity
1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine 2-fluoro 4-methoxyphenyl C–H⋯O chains; aromatic stacking
1-(1,2-Diphenylethyl)-4-propylpiperazine 1,2-diphenylethyl Propyl Bulky substituent; potential for π-π interactions

Table 3: Bioactivity Trends

Compound Therapeutic Area Key Mechanism
This compound (predicted) CNS disorders Possible dopamine/serotonin modulation
1-(4-Methoxyphenyl)piperazine Antidepressant Monoamine reuptake inhibition
TFMPP Recreational drug (stimulant) Serotonin receptor agonism

Q & A

Q. What are the established synthetic routes for 1-(2-methylbenzoyl)-4-propylpiperazine, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves sequential alkylation and acylation steps. For example:

  • Alkylation: React 1-propylpiperazine with a halogenated 2-methylbenzoyl precursor (e.g., 2-methylbenzoyl chloride) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) under reflux (60–80°C). Monitor progress via TLC (hexane:ethyl acetate, 2:1) .
  • Acylation: Introduce the benzoyl group using Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to minimize hydrolysis. Purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
    Optimization: Yield improvements (≥75%) are achieved by controlling stoichiometry (1.2:1 molar ratio of acylating agent to piperazine derivative) and reaction time (6–8 hours) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methylbenzoyl proton signals at δ 2.3–2.5 ppm; piperazine ring protons at δ 3.0–3.5 ppm) .
  • X-Ray Crystallography: Single-crystal diffraction resolves 3D conformation. Use SHELXL for refinement, addressing potential disorder in propyl or benzoyl groups .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 275.2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .
  • Storage: Keep in airtight containers at 4°C, away from oxidizers and moisture .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate pharmacological potential?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified benzoyl (e.g., halogenation) or propyl (e.g., cyclization) groups .
  • Biological Assays: Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) or cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

  • Disordered Groups: The propyl chain or methylbenzoyl group may exhibit positional disorder. Apply SHELXL’s PART and SIMU instructions to model alternative conformations .
  • Thermal Motion: High thermal parameters (B > 5 Ų) in flexible regions require anisotropic displacement parameter (ADP) refinement .
  • Validation: Use checkCIF/PLATON to verify geometry (e.g., bond lengths ±0.02 Å) and R-factor convergence (R₁ < 0.05) .

Q. How should researchers address contradictions in reported biological activity data for piperazine derivatives?

Methodological Answer:

  • Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell line, incubation time) .
  • Meta-Analysis: Compare EC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic Studies: Use knockout models or receptor antagonists to confirm target specificity .

Q. What strategies optimize purity assessment during scale-up synthesis?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile:water, 70:30) to detect impurities (<0.5% area) .
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to remove byproducts .
  • Elemental Analysis: Validate C, H, N content (±0.3% theoretical values) .

Q. How can in vitro assays be designed to evaluate metabolic stability?

Methodological Answer:

  • Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Data Interpretation: Calculate intrinsic clearance (CLint) using the well-stirred model .

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